molecular formula C48H82O18 B1671522 Gypenoside VIII CAS No. 52705-93-8

Gypenoside VIII

Cat. No. B1671522
CAS RN: 52705-93-8
M. Wt: 947.2 g/mol
InChI Key: RLDVZILFNVRJTL-VSFTYPLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gypenoside VIII, also known as Ginsenoside Rd, is a compound found in Gynostemma pentaphyllum, a plant in the Cucurbitaceae family . It has been reported to have antitumor effects on the proliferation, migration, and apoptosis of various types of cancer cells .


Synthesis Analysis

Gypenosides are the major active components of Gynostemma pentaphyllum. The biosynthesis of gypenoside starts with the formation of 2,3-oxidosqualene through the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids . 2,3-Oxidosqualene forms different triterpenoid skeletons under the catalysis of oxidosqualene cyclase (OSCs), which are subsequently modified by CYPs .


Molecular Structure Analysis

The molecular structure of Gypenoside VIII is complex. It has been reported that gypenosides combine well with PI3K, AKT, and mTOR .


Chemical Reactions Analysis

Gypenoside VIII is a compound that may inhibit or prevent tumor growth . It has been reported to have antitumor effects on the proliferation, migration, and apoptosis of various types of cancer cells .

Scientific Research Applications

Anti-Cancer Effects

Chikusetsusaponin IV and V, which are similar to Chikusetsusaponin FK7, have been shown to induce apoptosis in HepG2 cancer cells . They inhibit cell viability, induce cell cycle arrest and apoptosis of HepG2 in a dose-dependent manner . They also enhance the intracellular Ca 2+ level and decrease the mitochondrial membrane potential in HepG2 cells . Furthermore, p53 and p21 were found up-regulated in HepG2 cells treated by these chikusetsusaponins .

Anti-Inflammatory Effects

Chikusetsusaponin V has been shown to suppress LPS-induced inflammatory cytokine NO, TNF-α, and IL-1β production in RAW264.7 cells . It also downregulates SIRT1 and upregulates Ac-NF-κB p65 induced by LPS in a dose-dependent manner in RAW264.7 cells .

Applications in Drug Delivery Systems

Chikusetsusaponin IVa has been used in drug delivery systems for the treatment of breast cancer . It has been loaded into a hybrid-cell membrane-coated nanocomplex to enhance the therapeutic efficacy against breast cancer .

Induction of Apoptosis in Gastric Cancer Cells

Gypenoside has been shown to induce apoptosis in HGC-27 and SGC-7901 gastric cancer cells by inhibiting the PI3K/AKT/mTOR pathway . It also enhances the antitumor effects of T cells by inhibiting the expression of PD-L1 .

Treatment of Non-Alcoholic Steatohepatitis (NASH)

Gypenoside LXXV has been shown to have beneficial roles in the pharmacological regulation of hepatic metabolic syndromes, including non-alcoholic steatohepatitis (NASH), non-alcoholic fatty liver disease (NAFLD), and obesity .

Neuroprotective Effects

Gypenosides have been shown to play a prominent role in protecting nerve cells in stroke, traumatic brain injury, Alzheimer’s disease, Parkinson’s disease, depression and other neurological disorders .

Safety and Hazards

Gypenoside VIII is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Gypenoside VIII has been reported to have antitumor effects on the proliferation, migration, and apoptosis of various types of cancer cells . Future research could focus on further elucidating the mechanisms of action of Gypenoside VIII and exploring its potential therapeutic applications in various types of cancer.

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,23-43,49-60H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,45-,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVZILFNVRJTL-IWFVLDDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031221
Record name Ginsenoside Rd
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

947.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52705-93-8
Record name Ginsenoside Rd
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52705-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Rd
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052705938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginsenoside Rd
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-O-β-D-glucopyranosyl-(3β,12β)-20-(β-D-glucopyranosyloxy)-12-hydroxydammara-24-en-3-yl-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GINSENOSIDE RD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB232T95AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.